molecular formula C15H18N2O4S B5204118 4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one

4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one

Cat. No.: B5204118
M. Wt: 322.4 g/mol
InChI Key: YUAKVUWLQGWWTG-UHFFFAOYSA-N
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Description

4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a pyrrolidine moiety, and a phenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one typically involves the reaction of 3-(pyrrolidine-1-carbonyl)benzenesulfonamide with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazolidinone ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the pure compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring but differ in their substituents and biological activities.

    Sulfonylureas: Similar in structure due to the presence of a sulfonyl group, but they have different pharmacological properties.

Uniqueness

4-Methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-1,1-dioxo-2-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-10-22(20,21)17(14(11)18)13-6-4-5-12(9-13)15(19)16-7-2-3-8-16/h4-6,9,11H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAKVUWLQGWWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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